molecular formula C12H19N7O3S B2551663 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034202-30-5

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2551663
CAS RN: 2034202-30-5
M. Wt: 341.39
InChI Key: ROHHYYCCNPMVNH-UHFFFAOYSA-N
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Description

The compound "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide" is a sulfonamide derivative that is part of a broader class of compounds with potential biological activities. Sulfonamides are known for their various therapeutic applications, including antimicrobial and anticancer properties. The compound is structurally related to pyrazolo[4,3-e][1,2,4]triazine sulfonamides, which have been investigated for their potential as antitumor agents and kinase inhibitors .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the reaction of suitable sulfonyl chlorides with nitrogen nucleophiles or the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds . These methods allow for the introduction of various functional groups, which can significantly affect the biological activity of the resulting compounds. The detailed synthetic routes are essential for the development of these compounds as they provide a pathway for the creation of a diverse library of derivatives for biological testing.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of an aromatic heterocycle. In the case of pyrazolo[4,3-e][1,2,4]triazine sulfonamides, the core structure consists of a pyrazole ring fused to a triazine ring, which is further modified by various substituents that can influence the compound's interaction with biological targets . Spectroscopic techniques, such as NMR and IR spectroscopy, are typically used to determine the chemical structures of these synthesized compounds .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives towards various nucleophiles is a key aspect of their chemical behavior. For instance, the reaction of sulfonyl chlorides with nitrogen nucleophiles can lead to the formation of new sulfonamide compounds with different substituents . These reactions are crucial for the diversification of the chemical space of sulfonamide derivatives, which is important for the discovery of compounds with improved biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, as they affect absorption, distribution, metabolism, and excretion (ADME) in the body. Understanding these properties is essential for the optimization of the compounds for potential therapeutic use.

Scientific Research Applications

Anticancer Activities and Carbonic Anhydrase Inhibition

Polymethoxylated-pyrazoline benzene sulfonamides have been investigated for their cytotoxic activities on tumor and non-tumor cell lines. They exhibit inhibitory effects on carbonic anhydrase isoenzymes, with specific compounds showing potential as lead molecules for further investigation due to their tumor selectivity and superior CA inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).

Enzymatic and Kinase Inhibition for Anticancer Applications

Sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines have shown dose-dependent antiproliferative effects against multiple human cancer cell lines. Some derivatives specifically inhibited the Abl protein kinase, demonstrating selective activity against Bcr-Abl positive cell lines. These findings indicate potential for further development as kinase inhibitor scaffolds (Mojzych et al., 2014).

Herbicidal and Agricultural Applications

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests a potential agricultural use for similar sulfonamide derivatives, highlighting their role in plant ecosystem health management (Moran, 2003).

Antimicrobial Activities

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, with several compounds exhibiting high activities. This underscores the potential for sulfonamide derivatives in developing new antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O3S/c1-7-10(8(2)18-17-7)23(20,21)13-6-9-14-11(19(3)4)16-12(15-9)22-5/h13H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHHYYCCNPMVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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